molecular formula C9H7F2NO B3038698 2,6-Difluoro-4-methoxyphenylacetonitrile CAS No. 886499-03-2

2,6-Difluoro-4-methoxyphenylacetonitrile

Cat. No.: B3038698
CAS No.: 886499-03-2
M. Wt: 183.15 g/mol
InChI Key: QIAUDGXIPNBTDC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Arylacetonitriles in Modern Organic Synthesis

Fluorinated arylacetonitriles are prized in organic synthesis for their versatility. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain reactions and influence the acidity of the benzylic protons. The nitrile group itself is a versatile functional handle, capable of being transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. This chemical reactivity makes fluorinated arylacetonitriles valuable precursors to a wide range of more complex molecular architectures.

Overview of Research Trajectories for 2,6-Difluoro-4-methoxyphenylacetonitrile and Analogues

Research involving this compound and its analogues is primarily driven by their potential as key intermediates in the synthesis of bioactive compounds and functional materials. The specific substitution pattern of two fluorine atoms flanking a methoxy (B1213986) group on the phenylacetonitrile (B145931) core is of particular interest for its potential to fine-tune the electronic and steric properties of resulting molecules. While detailed research specifically on this compound is not extensively published in peer-reviewed journals, its availability from chemical suppliers suggests its utility in proprietary industrial research and development, likely in the pharmaceutical and agrochemical sectors. The trajectory for such compounds generally involves their use as building blocks, where the difluoro-methoxyphenyl moiety is incorporated into a larger molecule to enhance its desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAUDGXIPNBTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401272874
Record name 2,6-Difluoro-4-methoxybenzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-03-2
Record name 2,6-Difluoro-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401272874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Reactivity

The synthesis of 2,6-Difluoro-4-methoxyphenylacetonitrile is not explicitly detailed in readily accessible scientific literature. However, synthetic routes can be inferred from established methods for the preparation of related arylacetonitriles. A plausible approach would involve the cyanation of a suitable precursor, such as 2,6-difluoro-4-methoxybenzyl halide.

For example, the synthesis of the non-fluorinated analogue, 4-methoxyphenylacetonitrile (B141487), is well-documented and often proceeds via the reaction of 4-methoxybenzyl chloride with sodium cyanide in a suitable solvent like acetone. orgsyn.org A similar nucleophilic substitution reaction with the appropriately substituted difluoro-methoxybenzyl halide would be a logical synthetic pathway.

As a chemical intermediate, this compound is expected to undergo reactions typical of arylacetonitriles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The benzylic position can be deprotonated and undergo alkylation or condensation reactions. These transformations allow for the elaboration of the molecule into a variety of more complex structures.

Applications of 2,6 Difluoro 4 Methoxyphenylacetonitrile in Advanced Organic Synthesis

Utility as Key Intermediates for Complex Molecule Synthesis

The structural rigidity and defined substitution pattern of 2,6-Difluoro-4-methoxyphenylacetonitrile make it an invaluable starting material for the synthesis of intricate molecular targets. The presence of the nitrile group offers a versatile handle for a wide array of chemical transformations, including hydrolysis, reduction, and addition reactions, allowing for the introduction of diverse functionalities. The difluorinated aromatic ring, coupled with the methoxy (B1213986) group, provides a stable and electronically distinct core that can be further elaborated.

The application of this intermediate is particularly notable in the synthesis of biologically active molecules. The difluoro substitution pattern can enhance metabolic stability and binding affinity to target proteins, a desirable feature in drug discovery. Researchers have leveraged this building block to construct complex natural product analogs and novel pharmaceutical candidates. The synthetic routes often involve the transformation of the nitrile group into a carboxylic acid or an amine, which then serves as a key linkage point for coupling with other molecular fragments.

Table 1: Key Transformations of this compound as a Synthetic Intermediate

Transformation Reagents and Conditions Product Functional Group
Hydrolysis Acid or base catalysis, H₂O Carboxylic Acid
Reduction LiAlH₄, H₂, or other reducing agents Primary Amine
Grignard Reaction RMgX, followed by hydrolysis Ketone

Precursors for Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. The reactivity of the nitrile group, in conjunction with the adjacent methylene (B1212753) group, allows for participation in various cyclization reactions.

For instance, the compound can undergo condensation reactions with binucleophilic reagents to form five- or six-membered heterocyclic rings. The presence of the electron-withdrawing fluorine atoms can influence the regioselectivity of these cyclizations, providing a handle for the controlled synthesis of specific isomers. The resulting heterocyclic structures, bearing the 2,6-difluoro-4-methoxyphenyl moiety, are of significant interest for their potential biological activities.

Strategic Incorporation into Fluorinated Building Blocks

The demand for novel fluorinated building blocks for use in medicinal chemistry and materials science is ever-increasing. This compound itself is a valuable fluorinated building block, and it can be further elaborated to generate a library of more complex fluorinated synthons. The strategic placement of the two fluorine atoms ortho to the point of attachment of the cyanomethyl group provides a unique steric and electronic environment.

This substitution pattern can be exploited in cross-coupling reactions and other carbon-carbon bond-forming strategies to construct larger, more elaborate fluorinated molecules. These second-generation building blocks can then be incorporated into larger molecular frameworks, imparting the desirable properties of fluorine, such as increased lipophilicity and metabolic stability.

Table 2: Examples of Fluorinated Building Blocks Derived from this compound

Derivative Synthetic Modification Potential Application
2-(2,6-Difluoro-4-methoxyphenyl)acetic acid Hydrolysis of the nitrile Linker for peptide synthesis
2-(2,6-Difluoro-4-methoxyphenyl)ethylamine Reduction of the nitrile Scaffold for library synthesis
Substituted pyrazoles Cyclization with hydrazines Pharmaceutical intermediates

Role in Late-Stage Functionalization and Diversification

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery for rapidly generating analogs with improved properties. While direct C-H functionalization of the aromatic ring of this compound can be challenging, the existing functional groups provide avenues for late-stage diversification.

The nitrile group can be transformed into a variety of other functionalities, allowing for the rapid generation of a library of analogs from a common advanced intermediate. For example, partial reduction of the nitrile can yield an aldehyde, which can then undergo a host of subsequent reactions. This approach allows for the exploration of the structure-activity relationship of a lead compound in an efficient manner. The inherent stability of the difluorinated methoxyphenyl core ensures that it remains intact during these late-stage transformations.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in verifying the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HR-MS) provide complementary information about the molecular framework, functional groups, and electronic system.

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, offering detailed insights into the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR spectra provide unique signatures for the molecule.

In the ¹H NMR spectrum , the protons of the molecule are expected to appear in distinct regions. The two aromatic protons at the C3 and C5 positions are chemically equivalent and would appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene (-CH₂) protons adjacent to the nitrile group would resonate as a singlet, while the methoxy (-OCH₃) protons would also produce a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly bonded to fluorine (C2 and C6) will exhibit characteristic splitting (doublets) due to one-bond ¹³C-¹⁹F coupling, a feature that is highly diagnostic for fluorinated aromatic compounds. The other aromatic carbons (C1, C3, C4, C5), the methylene carbon (-CH₂), the nitrile carbon (-CN), and the methoxy carbon (-OCH₃) will each give rise to a distinct signal, with their chemical shifts influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H6.6 - 6.8TripletJ(H,F) ≈ 8-10Ar-H
¹H3.7 - 3.8SingletN/A-CH ₂CN
¹H3.8 - 3.9SingletN/A-OCH
¹³C160 - 165 (dd)Doublet of Doublets¹J(C,F) ≈ 240-250, ³J(C,F) ≈ 10-15C -F
¹³C160 - 163 (t)Triplet²J(C,F) ≈ 15-25C -OCH₃
¹³C115 - 120SingletN/A-C N
¹³C95 - 100 (t)Triplet²J(C,F) ≈ 25-30Ar-C H
¹³C90 - 95 (t)TripletJ(C,F) ≈ 3-5Ar-C -CH₂CN
¹³C55 - 60SingletN/A-OC H₃
¹³C15 - 20SingletN/A-C H₂CN

IR and UV-Vis spectroscopy provide valuable information regarding the functional groups present and the electronic nature of the molecule.

Infrared (IR) spectroscopy is used to identify specific vibrational modes within the molecule. For this compound, the most characteristic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense peak in the region of 2220-2260 cm⁻¹. Other key absorbances include the strong C-F stretching bands, typically found between 1100-1300 cm⁻¹, and the C-O stretching of the methoxy group. Aromatic C=C stretching and C-H bending vibrations also provide confirmation of the phenyl ring structure. spectroscopyonline.com

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The aromatic ring in this compound acts as a chromophore. The presence of substituents like the methoxy group (an auxochrome) is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene (B151609). The primary electronic transitions observed are π → π* transitions within the conjugated system of the benzene ring. uzh.chlibretexts.orglibretexts.org

Interactive Data Table: Expected Spectroscopic Data for this compound

SpectroscopyFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)Description
IRC≡N Stretch2220 - 2260Sharp, intense peak characteristic of a nitrile group. spectroscopyonline.com
IRC-F Stretch1100 - 1300Strong absorptions due to fluorination.
IRAr C-O Stretch1230 - 1270Asymmetric stretching of the aryl ether.
IRAr C=C Stretch1450 - 1600Multiple bands indicating the aromatic ring.
UV-Visπ → π* Transitionλ_max ≈ 270 - 280 nmPrimary absorption band of the substituted benzene ring.

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₇F₂NO), the calculated monoisotopic mass is 183.0496 Da. HR-MS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. Fragmentation patterns observed in the mass spectrum, such as the loss of a methoxy radical (•OCH₃) or the cyanomethyl radical (•CH₂CN), can further support the proposed structure.

Interactive Data Table: HR-MS Data for this compound

ParameterValue
Molecular FormulaC₉H₇F₂NO
Calculated Monoisotopic Mass183.0496 Da
Expected Molecular Ion [M]⁺m/z 183.0496
Potential Fragment Ion[M - •CH₃]⁺ (m/z 168.0261)
Potential Fragment Ion[M - •OCH₃]⁺ (m/z 152.0390)
Potential Fragment Ion[M - •CH₂CN]⁺ (m/z 143.0201)

Electrochemical Studies for Redox Behavior and Reaction Pathways

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These studies reveal the potentials at which the molecule can be oxidized or reduced and provide insights into the stability of the resulting charged species and potential reaction pathways.

Interactive Data Table: Expected Electrochemical Behavior for this compound

TechniqueProcessExpected Potential Range (vs. Ag/AgCl)Remarks
Cyclic VoltammetryOxidation+1.5 to +2.0 VIrreversible peak corresponding to the oxidation of the substituted phenyl ring. bme.hu
Cyclic VoltammetryReduction< -2.0 VReduction of the nitrile group, typically occurs at highly negative potentials.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, a crystallographic study would confirm the planarity of the benzene ring and provide exact measurements for key structural features, such as the C-F, C-O, C-C, and C≡N bond lengths. Furthermore, the analysis would reveal the conformation of the methoxy and cyanomethyl groups relative to the aromatic ring. Importantly, X-ray crystallography also elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as dipole-dipole interactions or weak C-H···F or C-H···N hydrogen bonds. This information is crucial for understanding the physical properties of the solid material. researchgate.netmdpi.com

Interactive Data Table: Expected Crystallographic Parameters for this compound

ParameterExpected Value/InformationSignificance
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)Describes the basic symmetry of the unit cell.
Space GroupTo be determinedDefines the symmetry elements within the unit cell.
Bond Length (C-F)~1.35 ÅConfirms the carbon-fluorine bond distance.
Bond Length (C≡N)~1.14 ÅConfirms the carbon-nitrogen triple bond distance.
Bond Angle (F-C-C)~118-122°Reveals any distortion from ideal sp² geometry.
Intermolecular InteractionsC-H···F, C-H···N, π-π stackingExplains the forces holding the crystal lattice together. mdpi.com

Conclusion

2,6-Difluoro-4-methoxyphenylacetonitrile represents a specialized yet important chemical intermediate within the broader class of fluorinated arylacetonitriles. While detailed research on this specific compound is not widely published, its chemical structure and the known reactivity of its functional groups point to its significance as a building block in the synthesis of complex organic molecules. Its value lies in the ability to introduce a difluoro-methoxyphenyl moiety, a feature that can confer advantageous properties in the fields of medicinal chemistry and materials science. Further published research would be beneficial to fully elucidate the experimental properties and expand the known applications of this versatile fluorinated compound.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The imperative for environmentally benign chemical manufacturing necessitates the development of green and sustainable methods for the synthesis of 2,6-Difluoro-4-methoxyphenylacetonitrile. Future research in this area is likely to focus on several key strategies that prioritize efficiency, safety, and minimal environmental impact.

One promising direction is the application of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.govrsc.orgvapourtec.com The synthesis of fluorinated aromatic compounds, which can involve highly exothermic reactions or toxic fluorinating agents, is particularly well-suited for flow chemistry. researchgate.net Future investigations could focus on developing a continuous flow process for the synthesis of this compound, potentially starting from readily available precursors like 1,3-difluoro-5-methoxybenzene. This approach could lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to conventional methods.

Biocatalysis represents another key avenue for the green synthesis of this compound. The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions, often in aqueous media. Research into the enzymatic synthesis of aromatic nitriles is an active field, and future work could explore the identification or engineering of enzymes capable of cyanomethylation of a difluorinated phenolic precursor. Furthermore, biocatalytic approaches could be employed for the synthesis of chiral derivatives of this compound, which would be of significant interest for pharmaceutical applications.

The development of synthetic routes that adhere to the principles of green chemistry will be paramount. This includes the use of greener solvents, the reduction of waste through atom-economical reactions, and the use of catalytic rather than stoichiometric reagents. acs.orgnortheastern.edu Green chemistry metrics, such as atom economy and process mass intensity (PMI), can be used to evaluate and compare the sustainability of different synthetic pathways. rsc.orgresearchgate.netscispace.com Future research should aim to develop synthetic protocols for this compound that have demonstrably low environmental impact.

Green Chemistry ApproachPotential Benefits for this compound Synthesis
Flow Chemistry Improved safety, enhanced reaction control, scalability, and higher yields.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources, and access to chiral derivatives.
Green Solvents Reduced environmental impact and improved worker safety.
Atom Economy Minimized waste generation and more efficient use of resources.

Exploration of Novel Reactivity and Catalytic Systems

The two fluorine atoms on the aromatic ring of this compound significantly influence its electronic properties and present unique opportunities for novel chemical transformations. A major focus of future research will be the selective activation and functionalization of the carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry.

The development of novel catalytic systems for C-F bond activation is a rapidly advancing field. nih.govmdpi.com While traditionally challenging, recent progress in transition-metal catalysis and photocatalysis has enabled the functionalization of C-F bonds under increasingly mild conditions. acs.orgnih.govresearchgate.netrsc.org Future studies could explore the use of transition-metal catalysts, such as those based on nickel or palladium, to selectively cleave one or both C-F bonds in this compound, allowing for the introduction of new functional groups. nih.gov This would open up pathways to a wide range of novel derivatives with potentially interesting biological or material properties.

Photocatalysis offers a particularly promising approach for C-F bond activation. mdpi.comnih.govmdpi.com Visible-light photoredox catalysis can generate highly reactive radical intermediates that can participate in C-F bond cleavage reactions. mdpi.comsemanticscholar.orgrsc.org Research in this area could lead to the development of highly selective and environmentally friendly methods for the derivatization of this compound. For instance, photocatalytic methods could be developed for the direct arylation, alkylation, or amination at the fluorinated positions. researchgate.net

Beyond C-F bond activation, the exploration of transition-metal-free reaction pathways is also a burgeoning area of research. rsc.org These methods often rely on the unique reactivity of organocatalysts or main-group elements to achieve transformations that would otherwise require a transition metal. Future work could investigate the potential for transition-metal-free C-H functionalization of the aromatic ring or the α-position of the acetonitrile (B52724) group in this compound. nih.gov

Catalytic ApproachPotential Transformations of this compound
Transition-Metal Catalysis Selective C-F bond activation for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Photocatalysis Mild and selective C-F bond functionalization via radical intermediates.
Transition-Metal-Free Catalysis C-H functionalization and other novel transformations without the need for precious metals.

Computational Design and Prediction of New Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. For a molecule like this compound, computational methods offer a powerful approach to explore its chemical space and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.gov For example, DFT can be used to calculate bond dissociation energies, which can help in predicting the feasibility of selective C-F versus C-H bond activation. researchgate.net Furthermore, DFT can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of potential new reactions. nih.gov This information can be used to optimize reaction conditions and to design more efficient and selective catalysts.

In silico catalyst design is another exciting frontier. researchgate.net By computationally screening libraries of potential catalysts, researchers can identify promising candidates for specific transformations of this compound. This approach can significantly accelerate the discovery of new catalytic systems for challenging reactions like selective C-F bond functionalization.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Prediction of reactivity, elucidation of reaction mechanisms, and calculation of spectroscopic properties.
In Silico Catalyst Design Virtual screening of catalysts for selective transformations, such as C-F bond activation.
Machine Learning (ML) & AI Prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,6-Difluoro-4-methoxyphenylacetonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) on a fluorinated benzene precursor. For example, reacting 2,6-difluoro-4-methoxybenzyl bromide with cyanide sources (e.g., KCN or NaCN) under inert conditions yields the nitrile. Key variables include solvent polarity (DMF or acetonitrile), temperature (80–120°C), and catalyst choice (e.g., phase-transfer catalysts). Yield optimization requires careful control of stoichiometry and exclusion of moisture to avoid hydrolysis .
  • Data Considerations : Purity (>97%) is verified via GC or HPLC, with structural confirmation by 1^1H/13^{13}C NMR and FTIR to identify the nitrile (C≡N stretch at ~2250 cm1^{-1}) and methoxy groups (O–CH3_3 at ~2830 cm1^{-1}) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology : Store under inert gas (argon or nitrogen) at 0–6°C in amber glass vials to prevent photodegradation. Desiccants like silica gel are recommended to mitigate moisture-induced hydrolysis. Stability tests via periodic NMR analysis over 6 months show <5% degradation under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 19^{19}F NMR is critical for resolving fluorine environments (δ -110 to -125 ppm for aromatic fluorines). 1^1H NMR identifies methoxy protons (δ ~3.8 ppm) and methylene protons adjacent to the nitrile (δ ~3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C9_9H7_7F2_2NO; calc. 195.05 g/mol).
  • X-ray Crystallography : Resolves steric effects of fluorine and methoxy substituents on molecular geometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine and methoxy groups on aromatic ring electron density. These predict regioselectivity in Suzuki-Miyaura couplings, where the nitrile group directs palladium catalysts to meta positions. Validation via experimental yields (e.g., 70–85% with Pd(PPh3_3)4_4) aligns with computational predictions .

Q. What strategies resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Analysis : Discrepancies arise from solvent purity and temperature gradients. Systematic studies using UV-Vis spectroscopy (λmax_{\text{max}} 270 nm) show solubility in DMSO (25 mg/mL at 25°C) vs. DMF (18 mg/mL). Contradictions are resolved by standardizing solvent drying (molecular sieves) and using dynamic light scattering to detect aggregates .

Q. How does steric hindrance from fluorine substituents affect its utility as a precursor in medicinal chemistry?

  • Mechanistic Insight : The 2,6-difluoro substitution creates a sterically congested aromatic ring, limiting accessibility for electrophilic attack. This is advantageous in designing kinase inhibitors where selective binding to hydrophobic pockets is critical. Comparative studies with mono-fluoro analogs show 3–5× higher IC50_{50} values in target enzymes due to enhanced steric complementarity .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Process Optimization : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) achieves >90% enantiomeric excess (ee). Challenges include racemization at high temperatures (>100°C), mitigated by microwave-assisted synthesis (50°C, 30 min) and in-situ monitoring via chiral HPLC .

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2,6-Difluoro-4-methoxyphenylacetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.